molecular formula C21H22N2O2 B4940856 N-allyl-N'-1-naphthyl-4-cyclohexene-1,2-dicarboxamide

N-allyl-N'-1-naphthyl-4-cyclohexene-1,2-dicarboxamide

Cat. No. B4940856
M. Wt: 334.4 g/mol
InChI Key: GURDOEIRRAAHBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-N'-1-naphthyl-4-cyclohexene-1,2-dicarboxamide (ANCA) is a synthetic compound that has been extensively studied for its potential applications in scientific research. ANCA belongs to the class of compounds known as dicarboximides and has been found to have a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-allyl-N'-1-naphthyl-4-cyclohexene-1,2-dicarboxamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in cellular metabolism. N-allyl-N'-1-naphthyl-4-cyclohexene-1,2-dicarboxamide has also been found to bind to DNA and inhibit DNA synthesis.
Biochemical and Physiological Effects:
N-allyl-N'-1-naphthyl-4-cyclohexene-1,2-dicarboxamide has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have antibacterial and antifungal properties. N-allyl-N'-1-naphthyl-4-cyclohexene-1,2-dicarboxamide has also been found to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-allyl-N'-1-naphthyl-4-cyclohexene-1,2-dicarboxamide has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. N-allyl-N'-1-naphthyl-4-cyclohexene-1,2-dicarboxamide has also been found to have low toxicity, making it a safe compound to use in laboratory experiments. However, N-allyl-N'-1-naphthyl-4-cyclohexene-1,2-dicarboxamide has some limitations, including its limited solubility in water and its potential for non-specific binding to proteins.

Future Directions

There are several future directions for research on N-allyl-N'-1-naphthyl-4-cyclohexene-1,2-dicarboxamide. One area of interest is the development of new synthetic methods for N-allyl-N'-1-naphthyl-4-cyclohexene-1,2-dicarboxamide that may improve its properties and increase its potential applications. Another area of interest is the study of N-allyl-N'-1-naphthyl-4-cyclohexene-1,2-dicarboxamide's potential use in the treatment of neurological disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of N-allyl-N'-1-naphthyl-4-cyclohexene-1,2-dicarboxamide and its potential applications in scientific research.

Synthesis Methods

N-allyl-N'-1-naphthyl-4-cyclohexene-1,2-dicarboxamide can be synthesized using a variety of methods, including the reaction of 1,2-cyclohexanedione with 1-naphthylamine in the presence of an allylating agent. Other methods include the reaction of 1,2-cyclohexanedione with an allylamine and subsequent reaction with 1-naphthylamine.

Scientific Research Applications

N-allyl-N'-1-naphthyl-4-cyclohexene-1,2-dicarboxamide has been studied extensively for its potential applications in scientific research. It has been found to have a range of biological activities, including antitumor, antimicrobial, and antifungal properties. N-allyl-N'-1-naphthyl-4-cyclohexene-1,2-dicarboxamide has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

2-N-naphthalen-1-yl-1-N-prop-2-enylcyclohex-4-ene-1,2-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-2-14-22-20(24)17-11-5-6-12-18(17)21(25)23-19-13-7-9-15-8-3-4-10-16(15)19/h2-10,13,17-18H,1,11-12,14H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GURDOEIRRAAHBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1CC=CCC1C(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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